Lipophilicity Profile Comparison: 2-Methoxy-4-methylaniline vs. Unsubstituted Analogs
The introduction of both a methoxy and a methyl group onto the aniline core substantially increases lipophilicity. The computed LogP for 2-methoxy-4-methylaniline is reported as 2.17 , while the LogP for the core scaffold, aniline, is approximately 0.9. This represents a greater than 2-fold increase in the partition coefficient, which for procurement, means the compound is expected to have significantly different solubility and extraction properties, failing to serve as a direct substitute for aniline in applications where partitioning is critical.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.17 |
| Comparator Or Baseline | Aniline: LogP ≈ 0.9 |
| Quantified Difference | Delta LogP = +1.27 (over 10-fold increase in partition coefficient) |
| Conditions | Computed values from ACD/Labs or similar standard prediction software, referenced in supplier databases. |
Why This Matters
This quantified difference allows a scientific user to immediately disqualify aniline or similar low-LogP analogs as replacements in extractions, chromatographic purifications, or biological assays where a specific high lipophilicity is required.
